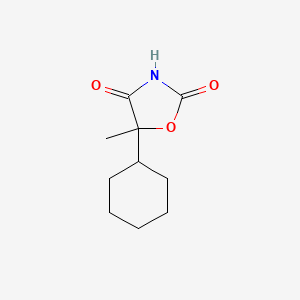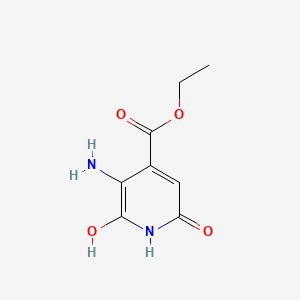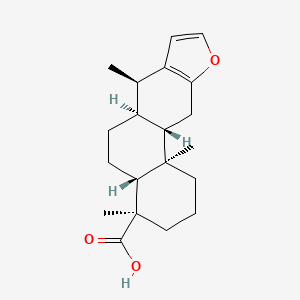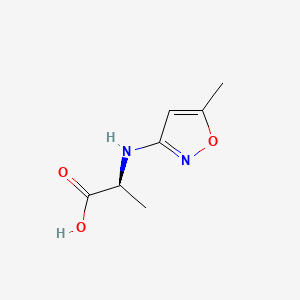
(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide” is a compound that has been studied in the context of drug synthesis . It’s part of a group of drugs known as sulfonamides, which have antibacterial, antibiotic, antimalarial, and antifungal properties . They are commonly used to treat sinus and urinary tract infections .
Synthesis Analysis
During the synthesis of this compound, several impurities have been identified . A method has been developed to synthesize one of these impurities, known as impurity F, to aid in its identification during the synthesis of these drugs . The synthetic route is challenging, as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide is always formed in most of its synthetic methods .Molecular Structure Analysis
The linear formula of a related compound, “(4-AMINO-N-(5-METHYLISOXAZOL-3-YL)PHENYLSULFONAMIDO)SILVER”, is C10H10AgN3O3S . Its molecular weight is 360.142 .Chemical Reactions Analysis
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroatesynthetase, an enzyme involved in folate synthesis . They inhibit the normal bacterial utilization of para amino benzoic acid (PABA), which is used for the synthesis of folic acid, an important metabolite in DNA synthesis .Physical And Chemical Properties Analysis
One disadvantage of these sulfa drugs is that they are weak acids and form sodium salts which in aqueous solutions react strongly alkaline having pH range from 9-11 . Another disadvantage is their insolubility or very slight solubility in aqueous solutions at pH of body fluids especially of urine with pH 5-5.7 .Mechanism of Action
properties
IUPAC Name |
(2S)-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-3-6(9-12-4)8-5(2)7(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCCLEKLPWMZAG-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N[C@@H](C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

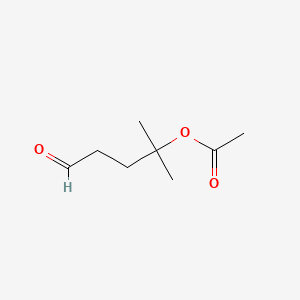
![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)
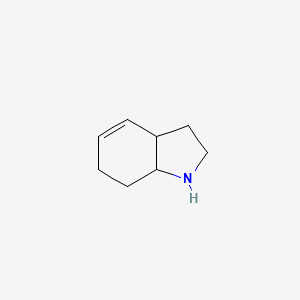
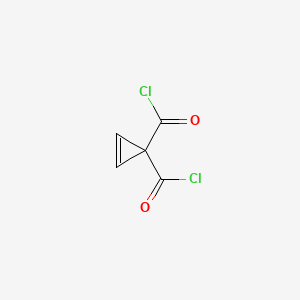
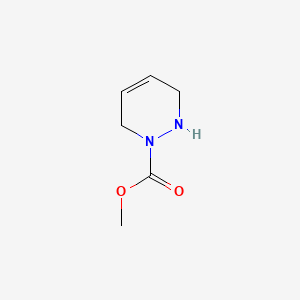
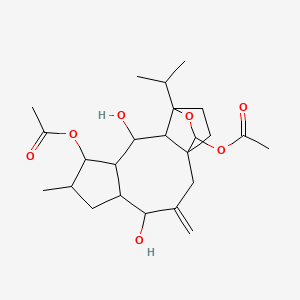
![1-Vinyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid dimethyl ester](/img/structure/B560950.png)
